molecular formula C11H9NO B7765065 2-Naphthaldehyde oxime

2-Naphthaldehyde oxime

Cat. No.: B7765065
M. Wt: 171.19 g/mol
InChI Key: VJSUSMMBIMGSHW-XYOKQWHBSA-N
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Description

2-Naphthaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of 2-naphthaldehyde. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthaldehyde oxime can be synthesized through the condensation reaction of 2-naphthaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, often at room temperature, and does not require a catalyst . The reaction proceeds as follows:

2-Naphthaldehyde+Hydroxylamine Hydrochloride2-Naphthaldehyde Oxime+Hydrochloric Acid\text{2-Naphthaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 2-Naphthaldehyde+Hydroxylamine Hydrochloride→2-Naphthaldehyde Oxime+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of mineral water as a solvent has been reported to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Inorganic acids like hydrochloric acid.

    Reduction: Sodium metal, sodium amalgam, or hydrogenation catalysts.

    Substitution: Various acids for amide formation.

Major Products:

    Hydrolysis: 2-Naphthaldehyde and hydroxylamine.

    Reduction: Primary and secondary amines.

    Substitution: Corresponding amides.

Mechanism of Action

The mechanism of action of 2-naphthaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. In biological systems, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors .

Comparison with Similar Compounds

  • 2-Hydroxy-1-naphthaldehyde oxime
  • 2-Naphthaldehyde
  • Benzaldehyde oxime
  • Acetophenone oxime

Comparison: 2-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes like benzaldehyde oxime and acetophenone oxime. The presence of the naphthalene ring enhances its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

(NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUSMMBIMGSHW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 7.8 g of 2-naphthalaldehyde and 7.1 ml of triethylamine in 100 ml of methylene chloride was added 3.54 g of hydroxylamine hydrochloride and the mixture heated at 35° C. for three hours. The organic reaction solvent was washed with water, dried and concentrated to give 8.4 g of product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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